Piperidine Regioisomerism: 3-Position vs. 4-Position Attachment Alters Key Drug-Likeness Parameters
The target compound bears the methanone linker at the piperidine 3-position, whereas its direct regioisomer (4-benzylpiperazin-1-yl)[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone attaches at the 4-position. Despite sharing the identical molecular formula (C22H29N5O2, MW 395.5), the 4-position isomer exhibits a calculated logP of 2.26, logD of 2.26, polar surface area of 88.25 Ų, and hydrogen bond acceptor count of 6 . Although experimental logP for the target 3-position compound is not published, structurally analogous ChemDiv screening compounds with 3-position piperidine-methanone attachments (e.g., (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone) report logP values of 2.24, closely matching the 4-position isomer . However, the difference in positional attachment is known to affect molecular shape, dipole orientation, and conformational flexibility—parameter relevant to target binding but not captured by logP alone. For procurement decisions, this regioisomeric distinction is critical: assuming interchangeability between 3- and 4-position variants in a screening cascade risks confounding SAR interpretation.
| Evidence Dimension | Regioisomeric attachment point (piperidine substitution pattern) |
|---|---|
| Target Compound Data | Piperidine 3-position methanone attachment; MW 395.5; predicted logP approximately 2.24 (class-level estimate) |
| Comparator Or Baseline | 4-position regioisomer: logP 2.26, logD 2.26, PSA 88.25 Ų, HBA 6 |
| Quantified Difference | Physicochemical descriptors nearly identical; conformational/topological difference not quantified in available data |
| Conditions | Computational prediction (ChemDiv/Hit2Lead platform); experimental confirmation recommended |
Why This Matters
Two different regioisomers may behave differently in receptor binding or enzyme assays despite nearly identical logP; assumed interchangeability without verification poses a risk to SAR reproducibility.
